molecular formula C12H16ClNO2 B6608225 6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride CAS No. 2839144-31-7

6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

Cat. No.: B6608225
CAS No.: 2839144-31-7
M. Wt: 241.71 g/mol
InChI Key: OGACFNRBVUYLPH-UHFFFAOYSA-N
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Description

6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an aminoethoxy group attached to a tetrahydronaphthalenone core, which is further stabilized by the addition of hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-tetralone, which serves as the core structure.

    Aminoethoxy Substitution: The introduction of the aminoethoxy group is achieved through a nucleophilic substitution reaction. This involves the reaction of 1-tetralone with 2-aminoethanol under basic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminoethoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group allows the compound to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminoethoxy)ethanol: Shares the aminoethoxy functional group but differs in the core structure.

    1-tetralone: The core structure without the aminoethoxy substitution.

    6-(2-hydroxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure with a hydroxyethoxy group instead of an aminoethoxy group.

Uniqueness

6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is unique due to its specific combination of the tetrahydronaphthalenone core and the aminoethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-(2-aminoethoxy)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c13-6-7-15-10-4-5-11-9(8-10)2-1-3-12(11)14;/h4-5,8H,1-3,6-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGACFNRBVUYLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OCCN)C(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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